REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]([C:11]1[N:12]=[CH:13][S:14][CH:15]=1)#N>O>[CH:4]1[CH:5]=[CH:6][C:1]2[N:8]=[C:9]([C:11]3[N:12]=[CH:13][S:14][CH:15]=3)[NH:7][C:2]=2[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CSC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product, thiabendazole, precipitated as it
|
Type
|
CUSTOM
|
Details
|
was formed in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
150 ml of 50° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The solid product was washed four times with 300 ml portions of deionized water
|
Type
|
CUSTOM
|
Details
|
The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.77 g | |
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |